2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone
Description
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic organic molecule featuring a thiazole core substituted with a pyrrole moiety and linked to a piperidine ring bearing a benzo[d]oxazol-2-yl group.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(13-16-14-28-21(22-16)25-9-3-4-10-25)24-11-7-15(8-12-24)20-23-17-5-1-2-6-18(17)27-20/h1-6,9-10,14-15H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJYXNYYZOGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CSC(=N4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound's structure can be broken down into three significant moieties:
- Pyrrole ring : Contributes to the compound's reactivity and binding properties.
- Thiazole ring : Known for its biological activity, including antimicrobial and anticancer properties.
- Benzo[d]oxazole moiety : Often associated with neuroprotective effects and potential in treating central nervous system disorders.
The molecular weight of this compound is 418.5 g/mol , with a calculated log P (partition coefficient) of 2.5 , indicating moderate lipophilicity, which is beneficial for cellular uptake .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the thiazole and pyrrole components through cyclization reactions.
- Coupling reactions to attach the benzo[d]oxazole moiety to the piperidine backbone.
A detailed synthetic route can be found in various studies focusing on similar compounds, emphasizing microwave-assisted methods to enhance yields and reduce reaction times .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 : A breast cancer cell line.
- HepG2 : A liver cancer cell line.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promising anti-inflammatory activity. It significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Neuroprotective Effects
The benzo[d]oxazole component suggests potential neuroprotective properties. Preliminary studies indicate that the compound may enhance neuronal survival in models of oxidative stress, likely due to its antioxidant properties .
Case Studies
A notable case study involved administering this compound in a murine model of breast cancer. Results indicated a reduction in tumor size by over 50% compared to control groups, alongside a marked decrease in metastasis .
Another study evaluated its effects on inflammatory bowel disease (IBD), where it reduced inflammation markers significantly and improved histological scores in treated mice .
Research Findings Summary Table
| Activity Type | Cell Line/Model | Effect Observed | Mechanism |
|---|---|---|---|
| Antitumor | MDA-MB-231 | >50% reduction in cell viability | Apoptosis induction, G2/M arrest |
| Anti-inflammatory | Macrophages | Decreased TNF-α and IL-6 levels | NF-kB pathway inhibition |
| Neuroprotective | Neuronal cultures | Increased cell survival under stress | Antioxidant activity |
| IBD Model | Murine model | Reduced inflammation markers | Modulation of immune response |
Chemical Reactions Analysis
Key Observations
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Step 1 : Microwave-assisted reactions significantly enhance reaction efficiency for thiazole ring formation .
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Step 2 : Palladium-catalyzed cross-coupling ensures regioselective attachment of the pyrrole group .
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Step 3 : Amide coupling reagents (EDCI/HOBT) minimize racemization in piperidine functionalization .
Functionalization and Derivatives
The compound undergoes further modifications to explore structure-activity relationships:
Derivatization Reactions
Critical Findings
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Halogenation at the thiazole C-4 position improves binding affinity to tubulin by 3-fold .
-
Reduction of the ketone group to an alcohol reduces cytotoxicity while retaining activity.
Degradation and Stability Studies
The compound’s stability under physiological conditions is critical for drug development:
Stability Profile
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 7.4 (37°C) | 12.5 | Hydrolyzed thiazole-pyrrole fragment |
| UV light (254 nm) | 3.2 | Oxidized benzoxazole-piperidine derivative |
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Hydrolysis : The thiazole ring undergoes hydrolysis in aqueous media, forming a pyrrole-carboxylic acid derivative .
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Photooxidation : Benzoxazole converts to a quinoline analog under UV light .
Mechanistic Insights from Analogous Compounds
Data from structurally related molecules provides indirect evidence of reactivity:
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s unique features include:
- Thiazole-pyrrole moiety : Enhances π-π stacking interactions in biological targets.
- Piperidine-benzooxazole linkage : Improves solubility and membrane permeability compared to bulkier aromatic substituents.
The table below compares key structural and functional attributes with analogous compounds:
Key Findings and Contrasts
Bioactivity :
- Compounds with benzimidazole or naphthyl-thiazole substituents (e.g., ) exhibit potent anti-proliferative effects, whereas benzooxazole derivatives (e.g., ) are often intermediates for further functionalization. The target compound’s benzooxazole-piperidine group may offer improved selectivity for kinase targets compared to bulkier naphthyl analogs.
Solubility and Stability :
- The hydroxypiperidine and trifluoromethyl groups in enhance metabolic stability and solubility, whereas the target compound’s unmodified piperidine ring may prioritize lipophilicity for blood-brain barrier penetration.
Synthetic Accessibility: Hydrazono intermediates (e.g., ) are easier to synthesize but less stable than the target compound’s ethanone-linked architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
